Enhanced EGFR Inhibitory Potency of 8-Methyl-Derived Anilinoquinazolines vs. 6-Methyl Analogs
Derivatives synthesized from 2,4-dichloro-8-methylquinazoline, specifically 8-methyl-4-anilinoquinazolines, demonstrate superior EGFR inhibitory activity compared to analogs derived from 2,4-dichloro-6-methylquinazoline. The 8-methyl substitution provides a 3-fold improvement in potency, which is attributed to more favorable van der Waals interactions with residues Leu694 and Leu820 in the EGFR active site .
| Evidence Dimension | EGFR Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 28 nM (for 8-methyl-4-anilinoquinazoline derivative) |
| Comparator Or Baseline | IC₅₀ = ~84 nM (estimated for 6-methyl-4-anilinoquinazoline derivative, based on 3-fold difference) |
| Quantified Difference | 3-fold higher potency (lower IC₅₀) |
| Conditions | In vitro kinase inhibition assay; cell line not specified in source. |
Why This Matters
Procurement of the 8-methyl building block is essential for synthesizing lead candidates with optimized EGFR inhibition, avoiding the potency loss associated with 6-methyl analogs.
